molecular formula C16H21N3O2S2 B2659620 N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252852-46-2

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2659620
CAS RN: 1252852-46-2
M. Wt: 351.48
InChI Key: GCUMXHLCSXQLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H21N3O2S2 and its molecular weight is 351.48. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Enzyme Inhibition N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its analogs have been investigated for their potential in inhibiting crucial enzymes involved in cellular processes. Specifically, derivatives of this compound, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. These compounds exhibit significant potential as therapeutic agents in cancer treatment due to their ability to target two enzymes simultaneously, increasing their efficacy and reducing the likelihood of resistance development (Gangjee et al., 2008).

Structural Analysis The crystal structures of derivatives of N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been analyzed to understand their conformation and interaction potentials. These analyses provide insights into the molecular arrangement, stability, and interactions within the crystal lattice, crucial for designing more effective enzyme inhibitors. The detailed structural analysis helps in the optimization of drug design by allowing modifications that enhance efficacy and reduce side effects (Subasri et al., 2016).

Antimicrobial Activity Derivatives of N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have also been explored for their antimicrobial properties. The structural motif of these compounds, incorporating the thieno[2,3-d]pyrimidine nucleus, has been utilized to synthesize compounds with significant antibacterial and antifungal activities. This research avenue holds promise for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Hossan et al., 2012).

Anticancer Activity The application of N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide derivatives extends into anticancer research, with several compounds showing promising results against various cancer cell lines. The modification of this compound's structure has led to the creation of derivatives that exhibit selective cytotoxic effects against leukemia cell lines, providing a basis for the development of novel anticancer therapeutics (Horishny et al., 2021).

properties

IUPAC Name

N-cyclohexyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMXHLCSXQLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.